5-Ethyl-5-(1-ethylpropyl)-2-thiobarbituric acid
Overview
Description
5-Ethyl-5-(1-ethylpropyl)-2-thiobarbituric acid, also known as Isomebumal, is a chemical compound with the molecular formula C11H18N2O3 . It is an impurity of Pentobarbital, a sedative and hypnotic .
Physical and Chemical Properties Analysis
This compound has a melting point of 158.5-159.5 °C, a boiling point of 383°C (rough estimate), a density of 1.1626 (rough estimate), and a refractive index of 1.5700 (estimate). Its pKa is predicted to be 7.93±0.10 .Scientific Research Applications
Pharmacokinetics and Anesthetic Potency
5-Ethyl-5-(1-ethylpropyl)-2-thiobarbituric acid, a thiopental isomer, has been identified in thiopental used for inducing anesthesia. Research has shown that this isomer exhibits pharmacokinetic properties and anesthetic potency similar to thiopental in humans and mice, making it significant in pharmacological research and clinical applications (Stanski et al., 1983).
Electrochemical Analysis
The compound has been studied for its electrochemical behavior using pulse polarography and cyclic voltammetry. These methods provide insights into the properties of thiobarbiturates like this compound, which can be useful in analytical chemistry and drug testing (Vaneesorn & Smyth, 1980).
Photodegradation Studies
The photodegradation of thiobarbituric acid derivatives, including this compound, has been investigated in various studies. This research is crucial in understanding the stability and decomposition of these compounds under different conditions, which is essential for their storage and use in medical settings (Paluchowska & Bojarşki, 1988).
Crystal Structure Analysis
The crystal structure, thermal stability, and IR-characterization of thiobarbituric acid derivatives, including this compound, have been explored. This knowledge is vital for understanding the physical and chemical properties of these compounds, which impacts their use in various scientific and medical applications (Golovnev et al., 2014).
Properties
IUPAC Name |
5-ethyl-5-pentan-3-yl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-4-7(5-2)11(6-3)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBXKUPZOMUHQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1(C(=O)NC(=S)NC1=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236154 | |
Record name | 5-Ethyl-5-(1-ethylpropyl)-2-thiobarbituric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90236154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87171-21-9 | |
Record name | 5-Ethyl-5-(1-ethylpropyl)-2-thiobarbituric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087171219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Ethyl-5-(1-ethylpropyl)-2-thiobarbituric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90236154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ETHYL-5-(1-ETHYLPROPYL)DIHYDRO-2-THIOXO-4,6(1H,5H)-PYRIMIDINEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEW635PP2N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of the structural similarity between 5-Ethyl-5-(1-ethylpropyl)-2-thiobarbituric acid and thiopental on their pharmacological properties?
A1: The research indicates that the close structural resemblance between this compound and thiopental translates to similar pharmacokinetic and anesthetic properties. [] The study found no statistically significant differences in key pharmacokinetic parameters like terminal elimination half-life, clearance, and volume of distribution at steady state between the two compounds in human subjects. [] Furthermore, the isomer exhibited comparable anesthetic potency to thiopental in mice, as evidenced by similar LD50 values and sleep times. [] This suggests that the subtle structural difference between the two compounds does not significantly impact their interaction with biological targets responsible for their anesthetic effects.
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